3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-chlorobenzamide.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Grignard reaction, where thiophene-2-ylmagnesium bromide reacts with the intermediate to form the corresponding alcohol.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. 4-methylpiperazine is reacted with the intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide can be used to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of similar compounds.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the development of new polymers or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different heterocyclic rings, potentially offering different biological activities and applications.
Properties
IUPAC Name |
3-chloro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-14(21-19(24)15-5-3-6-16(20)13-15)18(17-7-4-12-25-17)23-10-8-22(2)9-11-23/h3-7,12-14,18H,8-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSHKRGBEYFKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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